

(Rac)-PD 135390: A Potent Dipeptide Inhibitor of HIV-1 Protease

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Compound of Interest

Compound Name: (Rac)-PD 135390

Cat. No.: B15563608

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(Rac)-PD 135390 is a synthetic dipeptide that has been identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. Initial reports in some chemical supplier databases have miscategorized this compound as a cholecystikinin (CCK) receptor antagonist; however, primary scientific literature firmly establishes its role as an antiviral agent targeting HIV-1 protease. This technical guide provides a comprehensive overview of the core characteristics of **(Rac)-PD 135390**, focusing on its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization.

Core Inhibitory Characteristics

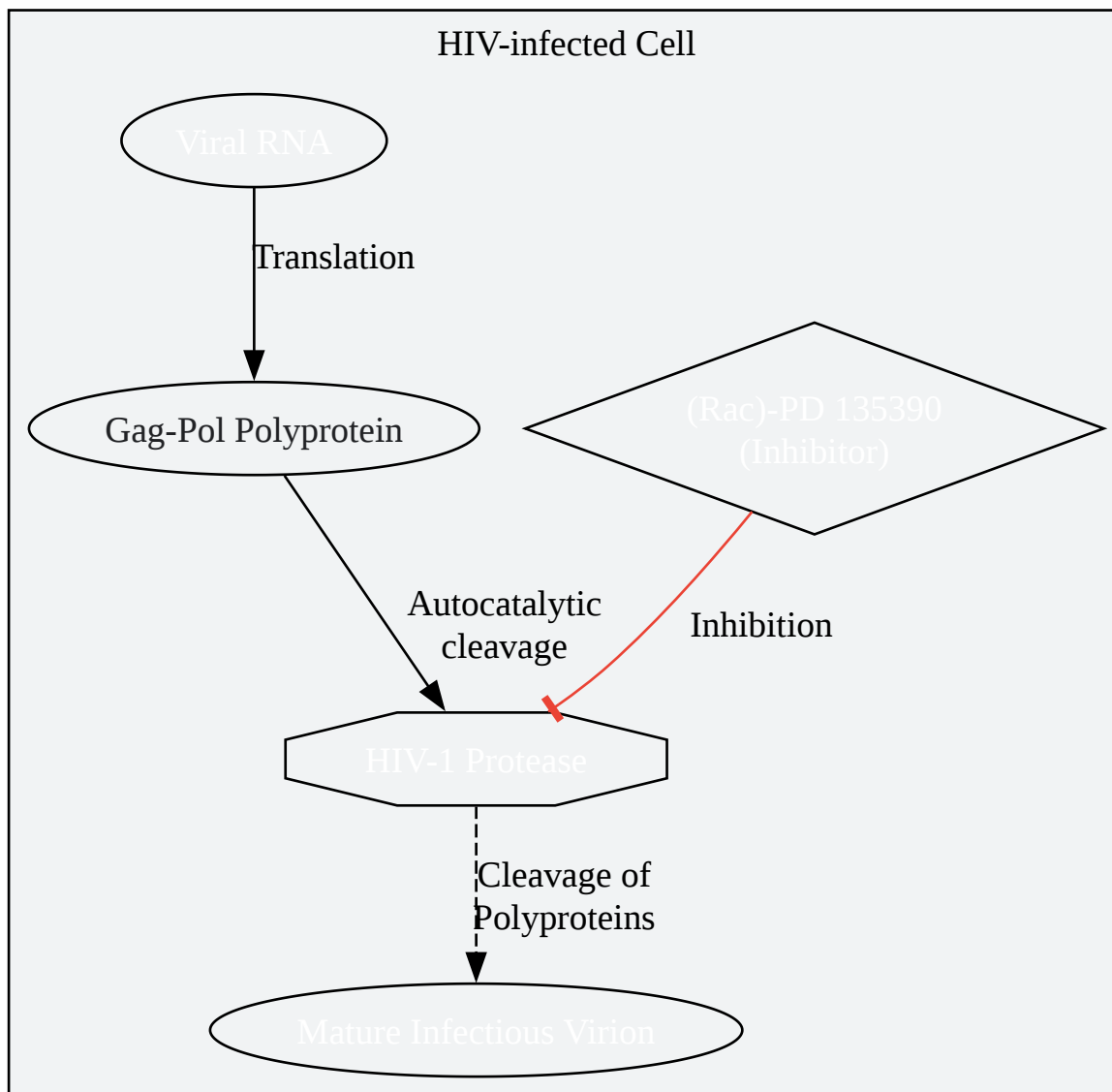
(Rac)-PD 135390 demonstrates significant potency against HIV-1 protease. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Parameter	Value	Target Enzyme	Reference
IC ₅₀	2 nM	HIV-1 Protease	[1][2]

Mechanism of Action

As a dipeptide mimetic, **(Rac)-PD 135390** is designed to mimic the natural substrate of the HIV-1 protease. It competitively binds to the active site of the enzyme, preventing the cleavage of

viral polyproteins (Gag and Gag-Pol). This inhibition is a critical step in disrupting the viral life cycle, as the proper processing of these polyproteins is essential for the maturation of infectious virions. The racemic nature of the compound indicates that it is a mixture of stereoisomers, and further research would be required to determine if one enantiomer is more active than the other.



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Caption: General workflow for an in vitro HIV-1 protease inhibition assay.

Synthesis

The synthesis of dipeptide mimetics as HIV-1 protease inhibitors is a well-established area of medicinal chemistry. While the specific synthetic route for **(Rac)-PD 135390** is not provided in the search results, the synthesis of similar dipeptide isosteres often involves the coupling of amino acid derivatives and the introduction of a non-hydrolyzable transition-state analog, such as a hydroxyethylene or hydroxyethylamine group. These syntheses often require multiple steps with careful control of stereochemistry to achieve the desired biologically active conformation.

Conclusion

(Rac)-PD 135390 is a potent, low-nanomolar inhibitor of HIV-1 protease. Its characterization as a dipeptide mimetic provides a strong rationale for its mechanism of action, which involves the competitive inhibition of the enzyme's active site. The information available, primarily from chemical suppliers citing early antiviral research, repositions this compound from a misattributed role as a CCK receptor antagonist to a confirmed anti-HIV agent. Further investigation into its synthesis, stereospecific activity, and in vivo efficacy would be necessary to fully elucidate its potential as a therapeutic agent.

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References

- 1. Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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